molecular formula C9H15NO2 B1357890 2-Azaspiro[4.4]nonane-4-carboxylic acid CAS No. 1343864-38-9

2-Azaspiro[4.4]nonane-4-carboxylic acid

Cat. No. B1357890
M. Wt: 169.22 g/mol
InChI Key: DMFMLGZCITVPRB-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonane-4-carboxylic acid (2-ASPCA) is a cyclic molecule that has been studied extensively for its potential applications in scientific research. It has been used as a substrate in biochemistry, as a catalyst in organic chemistry, and as a model compound in drug design.

Scientific Research Applications

Anticonvulsant Properties

  • N-Phenylamino Derivatives : Synthesis and evaluation of N-phenylamino derivatives of 2-azaspiro[4.4]nonane demonstrated significant anticonvulsant properties, particularly effective in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. The compound N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione was notably effective in seizure prevention. These studies also explored the compounds' neurotoxicity and potential mechanisms of action, including their influence on GABA(A) receptors (Kamiński et al., 2008).

Synthesis and Chemical Properties

  • One-Pot Synthesis : Research has been conducted on the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, utilizing Mn(III)-based oxidation. This method preserved the pyrrolidinedione ring, which forms part of the 2-oxa-7-azaspiro[4.4]nonanedione scaffold, demonstrating a straightforward procedure and easy separation of the product (Huynh et al., 2017).

Crystallographic Studies

  • Molecular Mechanics and Crystallography : Studies on X-ray crystal structures of compounds related to 2-azaspiro[4.4]nonane, including both active and inactive anticonvulsants, have been performed. These studies provided insights into the conformational differences and potential reasons for varying activities in these compounds (Ciechanowicz-Rutkowska et al., 1997).

Potential Applications in Drug Design

  • Synthesis of Novel Amino Acids : The synthesis of novel amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid adds to the family of sterically constrained amino acids. These compounds are of interest in the fields of chemistry, biochemistry, and drug design, highlighting the versatility of the azaspiro[4.4]nonane scaffold (Radchenko et al., 2010).

properties

IUPAC Name

2-azaspiro[4.4]nonane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8(12)7-5-10-6-9(7)3-1-2-4-9/h7,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFMLGZCITVPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[4.4]nonane-4-carboxylic acid

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